2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]acetohydrazide
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Overview
Description
2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]acetohydrazide is a complex organic compound characterized by its unique structure, which includes a brominated phenoxy group and an ethoxynaphthylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]acetohydrazide typically involves multiple steps. One common approach starts with the bromination of 4-methoxyphenol to produce 2-bromo-4-methoxyphenol. This intermediate is then reacted with chloroacetic acid to form 2-(2-bromo-4-methoxyphenoxy)acetic acid. The next step involves the formation of the hydrazide by reacting the acid with hydrazine hydrate. Finally, the hydrazide is condensed with 2-ethoxynaphthaldehyde under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the hydrazone moiety to a hydrazine derivative.
Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Hydrazine derivatives.
Substitution: Amino or thio derivatives.
Scientific Research Applications
2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazone moiety can form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity. Additionally, the brominated phenoxy group and the ethoxynaphthylidene moiety may contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-bromo-4-methoxyphenoxy)acetohydrazide
- 4-bromo-2-(2-(4-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate
- 2-bromo-4-methoxyphenylacetic acid
Uniqueness
Compared to similar compounds, 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a brominated phenoxy group and an ethoxynaphthylidene moiety allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C22H21BrN2O4 |
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Molecular Weight |
457.3 g/mol |
IUPAC Name |
2-(2-bromo-4-methoxyphenoxy)-N-[(E)-(2-ethoxynaphthalen-1-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C22H21BrN2O4/c1-3-28-20-10-8-15-6-4-5-7-17(15)18(20)13-24-25-22(26)14-29-21-11-9-16(27-2)12-19(21)23/h4-13H,3,14H2,1-2H3,(H,25,26)/b24-13+ |
InChI Key |
DTCXHXRVYDFDTL-ZMOGYAJESA-N |
Isomeric SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)/C=N/NC(=O)COC3=C(C=C(C=C3)OC)Br |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C=NNC(=O)COC3=C(C=C(C=C3)OC)Br |
Origin of Product |
United States |
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